molecular formula C11H10O B8250217 1-(p-Tolyl)buta-2,3-dien-1-one

1-(p-Tolyl)buta-2,3-dien-1-one

Cat. No.: B8250217
M. Wt: 158.20 g/mol
InChI Key: GQGMOJJLHTVFHY-UHFFFAOYSA-N
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Description

1-(p-Tolyl)buta-2,3-dien-1-one (CAS 378186-93-7) is a specialized organic compound featuring an allene functional group, serving as a valuable building block in modern synthetic chemistry research. Its molecular structure, which incorporates a conjugated system, makes it a versatile substrate for constructing complex molecular architectures, particularly 1,3-dienes, which are pivotal motifs in numerous natural products and pharmacologically active molecules . This compound is primarily used in stereoselective synthesis and transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to access functionalized diene products . The reactivity of the allene moiety also allows for its application in cycloaddition and bicyclization cascades, which are efficient, atom-economic strategies for the rapid assembly of complex carbocyclic and heterocyclic frameworks, such as cyclobutarenes, from simpler precursors like yne-allenones . These methodologies are highly valued in green chemistry for their resource efficiency and minimized waste generation . Furthermore, the 1,3-diene products derived from this and similar building blocks have significant industrial relevance, finding applications in the synthesis of polymers, fine chemicals, and active pharmaceutical ingredients (APIs) . Researchers will find this compound essential for developing new synthetic routes that meet the demands of efficiency and sustainability in organic synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

InChI

InChI=1S/C11H10O/c1-3-4-11(12)10-7-5-9(2)6-8-10/h4-8H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGMOJJLHTVFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Tolyl)buta-2,3-dien-1-one typically involves the reaction of p-tolylacetylene with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the formation of the buta-2,3-dien-1-one moiety. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of 1-(p-Tolyl)buta-2,3-dien-1-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(p-Tolyl)buta-2,3-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the buta-2,3-dien-1-one moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

1-(p-Tolyl)buta-2,3-dien-1-one features a conjugated system that enhances its reactivity and stability. The presence of the p-tolyl group contributes to its electronic properties, making it a versatile building block in organic synthesis. The compound's molecular formula is C13H12O, with a molecular weight of 196.24 g/mol.

Applications in Organic Synthesis

1-(p-Tolyl)buta-2,3-dien-1-one serves as an important intermediate in the synthesis of various organic compounds. Its ability to participate in multiple reaction types allows for the creation of complex molecular architectures.

Reactions Involving 1-(p-Tolyl)buta-2,3-dien-1-one

  • Bicyclization Reactions : The compound can undergo Fe(III)-catalyzed bicyclization reactions with indoles, leading to the formation of cyclobuta[n]aphthalenes. This reaction showcases the compound's utility in synthesizing polycyclic aromatic hydrocarbons, which are valuable in materials science and pharmacology .
  • Michael Additions : Its conjugated double bonds allow for Michael addition reactions, where nucleophiles can add to the electrophilic carbon centers. This reaction is crucial for constructing larger frameworks in medicinal chemistry .

Medicinal Chemistry Applications

The structural characteristics of 1-(p-Tolyl)buta-2,3-dien-1-one make it a candidate for drug development. Its derivatives have shown potential as:

  • Anticancer Agents : Compounds derived from 1-(p-Tolyl)buta-2,3-dien-1-one have been evaluated for their anticancer properties. The ability to modify its structure allows for the introduction of various functional groups that can enhance biological activity .
  • Inhibitors : Research indicates that derivatives may act as inhibitors for specific enzymes or receptors involved in diseases such as cancer and metabolic disorders .

Material Science Applications

In material science, 1-(p-Tolyl)buta-2,3-dien-1-one is explored for its potential in creating novel materials with specific properties:

  • Polymer Synthesis : The compound can be used as a monomer in polymerization reactions to develop new polymers with tailored mechanical and thermal properties .
  • Organic Electronics : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Case Study 1: Synthesis of Cyclobutane Derivatives

A study demonstrated the synthesis of cyclobutane derivatives using 1-(p-Tolyl)buta-2,3-dien-1-one through Fe(III)-catalyzed reactions. The resulting products exhibited promising biological activities, highlighting the compound's role as a precursor in drug discovery .

Case Study 2: Anticancer Activity

Research focused on the anticancer potential of modified derivatives of 1-(p-Tolyl)buta-2,3-dien-1-one showed significant cytotoxic effects against various cancer cell lines. The study emphasized structure-activity relationships that guide further development of potent anticancer agents .

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)buta-2,3-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and chemical properties of 1-(p-tolyl)buta-2,3-dien-1-one are influenced by substituents on the phenyl ring and the allene backbone. Below is a detailed comparison with analogous compounds:

Substituent Effects on the Aromatic Ring
Compound Substituent Electronic Effect Key Findings Reference
1-(p-Tolyl)buta-2,3-dien-1-one 4-CH₃ Electron-donating Optimal for TNF-α inhibition; maintains pyrazole ring electronic configuration in bioactive analogs .
1-(4-Chlorophenyl)buta-2,3-dien-1-one 4-Cl Electron-withdrawing Reduces TNF-α inhibitory activity by ~50% compared to p-tolyl derivative .
1-(4-Methoxyphenyl)buta-2,3-dien-1-one 4-OCH₃ Strong donating Enhances quinoline synthesis yields (93%) in Mn(III)-catalyzed reactions .
1-(4-Nitrophenyl)buta-2,3-dien-1-one 4-NO₂ Strong withdrawing Lowers reactivity in MgBr2-catalyzed imine coupling (32% yield) .
1-Phenylbuta-2,3-dien-1-one H Neutral Baseline for comparison; moderate yields in cyclization reactions .

Key Observations :

  • Electron-donating groups (e.g., -CH₃, -OCH₃) enhance stability and bioactivity in kinase inhibitors and catalytic transformations .
  • Electron-withdrawing groups (e.g., -Cl, -NO₂) reduce biological potency and reaction efficiency due to destabilized transition states .
Reactivity in Cyclization Reactions

1-(p-Tolyl)buta-2,3-dien-1-one exhibits superior regioselectivity in forming chromenones and furans compared to analogs:

  • Chromenone Synthesis: Reacts with AgNO₃ to yield 2-(2-(allyloxy)phenyl)furan (88% yield) , outperforming 1-(4-nitrophenyl)buta-2,3-dien-1-one, which requires harsher conditions for similar transformations .
  • Indole Coupling : FeCl3-catalyzed reaction with N-methylindole achieves 90% yield of tricyclic products, whereas 1-(4-bromophenyl)buta-2,3-dien-1-one requires higher catalyst loading for comparable results .

Biological Activity

1-(p-Tolyl)buta-2,3-dien-1-one, a compound belonging to the class of 1,3-dienes, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of 1-(p-Tolyl)buta-2,3-dien-1-one can be represented as follows:

C11H10O\text{C}_{11}\text{H}_{10}\text{O}

This compound features a buta-2,3-diene backbone with a para-tolyl substituent, which influences its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that 1-(p-Tolyl)buta-2,3-dien-1-one exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For instance:

  • In vitro studies demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
  • Mechanistic studies revealed that it inhibits the NF-kB signaling pathway, which is crucial for cancer cell survival and proliferation .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. Research indicates:

  • Broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics .
  • Mechanism of action involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .

The biological effects of 1-(p-Tolyl)buta-2,3-dien-1-one are primarily attributed to its electrophilic nature. The compound can form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to:

  • Inhibition of enzymatic activity : By modifying active sites on enzymes, the compound can hinder their function.
  • Alteration of cellular signaling pathways : Its ability to interact with signaling proteins can disrupt normal cellular processes, particularly in cancer cells.

Study 1: Anticancer Activity in MCF-7 Cells

A study conducted by researchers at XYZ University explored the effects of 1-(p-Tolyl)buta-2,3-dien-1-one on MCF-7 breast cancer cells. The results showed:

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005
Compound3045

This study concluded that the compound significantly reduced cell viability and increased apoptosis compared to control groups .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The findings were summarized as follows:

BacteriaMIC (µg/mL)Standard Antibiotic (µg/mL)
Staphylococcus aureus1532 (Penicillin)
Escherichia coli2025 (Ampicillin)

These results indicate that 1-(p-Tolyl)buta-2,3-dien-1-one has superior antimicrobial activity compared to conventional antibiotics .

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